クフェナジン塩酸塩

概要

説明

Quifenadine hydrochloride is a second-generation antihistamine drug primarily used to treat allergic reactions. It is a derivative of quinuclidylcarbinol and functions as a competitive blocker of H1 receptors. This compound is known for its effectiveness in reducing the effects of histamine on various organs and systems, making it superior to other antihistamines in terms of activity and duration of action .

科学的研究の応用

Quifenadine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with histamine receptors.

Biology: The compound is studied for its effects on histamine-mediated biological processes, including allergic reactions and inflammation.

Medicine: Quifenadine hydrochloride is used in clinical research to develop new antihistamine drugs with improved efficacy and safety profiles.

Industry: It is employed in the pharmaceutical industry for the production of antihistamine medications

作用機序

Target of Action

Quifenadine hydrochloride, also known as Phencarol, primarily targets the H1 receptors . These receptors play a crucial role in mediating the effects of histamine, a compound involved in local immune responses and regulating physiological functions in the gut.

Mode of Action

Quifenadine hydrochloride acts as a competitive blocker of H1 receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms associated with conditions like allergies . Additionally, it activates the diamine oxidase enzyme , which breaks down about 30% of endogenous histamine . This dual action explains the effectiveness of quifenadine hydrochloride in patients insensitive to other antihistamines .

Biochemical Pathways

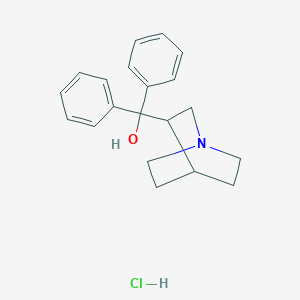

Its antihistaminic qualities are associated with the presence of a cyclic quinuclidine core in the structure and the distance between the diphenylcarbinol group and the nitrogen atom .

Pharmacokinetics

The bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of quifenadine hydrochloride are areas of ongoing research .

Result of Action

Quifenadine hydrochloride reduces the toxic effect of histamine, eliminates or weakens its bronchoconstrictor effect and spasmodic effect on the smooth muscles of the intestines . It has a moderate antiserotonin and weak cholinolytic effect, and well-defined antipruritic and desensitizing properties . Quifenadine hydrochloride weakens the hypotensive effect of histamine and its effect on capillary permeability .

生化学分析

Biochemical Properties

Quifenadine hydrochloride is a competitive blocker of H1 receptors . In addition, it activates the diamine oxidase enzyme, which breaks down about 30% of endogenous histamine . This explains the effectiveness of quifenadine hydrochloride in patients insensitive to other antihistamines .

Cellular Effects

Quifenadine hydrochloride reduces the effects of histamine on organs and systems . It eliminates or weakens histamine’s bronchoconstrictor effect and spasmodic effect on the smooth muscles of the intestines . Quifenadine hydrochloride also has a moderate antiserotonin and weak cholinolytic effect .

Molecular Mechanism

The antihistaminic qualities of quifenadine hydrochloride are associated with the presence of a cyclic quinuclidine core in the structure and the distance between the diphenylcarbinol group and the nitrogen atom . In terms of antihistaminic activity and duration of action, quifenadine hydrochloride is superior to diphenhydramine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quifenadine hydrochloride involves the Grignard reaction between methylquinuclidine-3-carboxylate and phenylmagnesium bromide, resulting in the formation of benzhydryl alcohol. This reaction typically yields around 29% . The compound can also be crystallized into different forms, including three anhydrous forms (A, B, and C) and a dihydrate form, through recrystallization from various solvents such as water, methanol, ethanol, and others .

Industrial Production Methods: Industrial production of quifenadine hydrochloride involves large-scale synthesis using the Grignard reaction, followed by purification and crystallization processes to obtain the desired polymorphic forms. The choice of solvents and reaction conditions is crucial to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Quifenadine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the quinuclidine core, leading to different derivatives.

Substitution: Substitution reactions involving the phenyl groups can result in the formation of new compounds with altered properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of quifenadine hydrochloride with modified pharmacological properties .

類似化合物との比較

Diphenhydramine: Another first-generation antihistamine with sedative effects.

Loratadine: A second-generation antihistamine with a longer duration of action.

Cetirizine: Known for its minimal sedative effects and high efficacy.

Uniqueness of Quifenadine Hydrochloride: Quifenadine hydrochloride is unique due to its superior antihistaminic activity and duration of action compared to other antihistamines. It also has a moderate antiserotonin and weak cholinolytic effect, making it effective in treating a wide range of allergic conditions .

生物活性

Quifenadine hydrochloride, a second-generation antihistamine, is primarily recognized for its efficacy in treating allergic reactions and its unique biological activities. This article delves into its mechanisms of action, pharmacological properties, clinical applications, and relevant research findings.

Overview of Quifenadine Hydrochloride

- Chemical Structure : Quifenadine is a derivative of quinuclidylcarbinol, with the molecular formula and a molar mass of approximately 293.41 g/mol.

- CAS Number : 10447-38-8

- Trade Name : Phencarol

Quifenadine functions as a competitive antagonist at H1 histamine receptors, effectively blocking the action of histamine in various tissues. This mechanism underlies its therapeutic utility in managing allergic conditions.

Quifenadine's biological activity is characterized by two primary actions:

- H1 Receptor Blockade : By inhibiting H1 receptors, quifenadine reduces the physiological effects of histamine, such as bronchoconstriction and increased vascular permeability, which are crucial in allergic responses .

- Activation of Diamine Oxidase : Quifenadine enhances the activity of diamine oxidase (DAO), an enzyme responsible for breaking down histamine. This action decreases tissue histamine levels by up to 30%, further mitigating allergic symptoms .

Pharmacokinetics

- Bioavailability : Approximately 45% with a peak plasma concentration (T_max) occurring around 1 hour post-administration.

- Metabolism : Primarily hepatic.

- Half-life : Ongoing research is needed to determine precise pharmacokinetic parameters.

Biological Effects

Quifenadine exhibits several biological effects that contribute to its therapeutic profile:

- Antihistaminic Activity : Effective in treating conditions such as allergic rhinitis, urticaria, and angioedema.

- Antiarrhythmic Properties : Demonstrated efficacy in pediatric patients with supraventricular premature beats, showing a favorable safety profile compared to traditional antiarrhythmic agents like amiodarone .

- Sedative Properties : Compared to first-generation antihistamines, quifenadine has minimal sedative effects, making it suitable for patients requiring antihistaminic treatment without sedation .

Clinical Applications

Quifenadine is indicated for:

- Allergic rhinitis

- Acute and chronic urticaria

- Angioedema

- Dermatitis

- Atopic dermatitis

- Pruritus

Table 1: Summary of Clinical Studies Involving Quifenadine

Detailed Case Study

In a clinical trial involving children with frequent premature beats, quifenadine was administered alongside either amiodarone or propafenone. The results indicated that quifenadine provided comparable antiarrhythmic effects with a significantly lower incidence of side effects (2% vs. 40% for amiodarone), suggesting its potential as a safer alternative in pediatric cardiology .

特性

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO.ClH/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16,19,22H,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCBFPDJWSQMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10447-39-9 (Parent) | |

| Record name | Quifenadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30908989 | |

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-38-8 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quifenadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-methanol,a,a-diphenyl-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIFENADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WSK4828LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Phencarol?

A1: Phencarol exerts its antihistaminic effect by acting as an H1-histamine receptor antagonist [, , ]. This means it binds to the H1 receptors, preventing histamine from binding and triggering allergic responses.

Q2: How does Phencarol compare to other antihistamines like Diphenhydramine in terms of efficacy and duration of action?

A2: Pharmacological studies indicate that Phencarol exhibits superior antihistaminic activity and a longer duration of action compared to Diphenhydramine [].

Q3: Does Phencarol impact gastric secretion?

A3: Unlike some H1-receptor antagonists, Phencarol has been shown to reduce gastric secretion and free hydrochloric acid levels in rats []. This effect is attributed to its potential to activate diamine oxidase, an enzyme that degrades histamine, leading to decreased histamine levels available to stimulate H2 receptors in the stomach [].

Q4: Does Phencarol affect the central nervous system like some other antihistamines?

A4: Unlike Diphenhydramine and Promethazine, Phencarol does not exhibit significant central nervous system depression. It does not substantially impact motor activity, conditioned reflexes, or electroencephalogram readings []. This lack of pronounced central action is attributed to its low lipophilic activity and limited ability to cross the blood-brain barrier [].

Q5: Does Phencarol influence the body's immune response?

A5: Studies demonstrate that Phencarol, along with another antihistamine Bicarphen, can inhibit delayed-type allergic reactions more effectively than Diphenhydramine []. Furthermore, Phencarol can significantly decrease the number of rosette-forming lymphocytes in immunocompetent organs like the spleen, thymus, and lymph nodes when administered concurrently with test antigens [].

Q6: Does Phencarol possess any anti-arrhythmic properties?

A6: Research suggests that Phencarol exhibits anti-arrhythmic and cardioprotective effects in experimental models using rabbits [, ]. It effectively countered arrhythmias induced by calcium chloride, adrenaline, and strophanthin, but not those induced by aconitine [, ]. Importantly, Phencarol did not demonstrate any cardiodepressive effects [, ].

Q7: What is the molecular formula and weight of Phencarol?

A7: Phencarol, or Quifenadine hydrochloride, has the molecular formula C20H23NO•HCl and a molecular weight of 329.86 g/mol.

Q8: Are there different solid forms of Phencarol?

A8: Research indicates the existence of at least four different solid forms of Quifenadine hydrochloride: a dihydrate form and three anhydrous forms (A, B, and C) []. These forms differ in their crystal structures and exhibit varying thermodynamic stability and dehydration mechanisms [].

Q9: How is Phencarol absorbed after oral administration?

A9: Studies in rats indicate that at least 45% of orally administered, tritium-labeled Phencarol is absorbed []. Peak radioactivity is observed in various organs within 1-3 hours post-administration, with the lungs and liver exhibiting high specific radioactivity compared to the brain [].

Q10: How is Phencarol eliminated from the body?

A10: Following absorption and distribution, Phencarol and its metabolites are primarily eliminated via the gastrointestinal tract and kidneys [].

Q11: What are the effects of Phencarol on pancreatic enzymes during food anaphylaxis?

A12: Research in rats has shown that Phencarol can mitigate the negative effects of food anaphylaxis on the activity of pancreatic digestive enzymes []. Food anaphylaxis typically leads to significant alterations in the activity of protease, lipase, and alpha-amylase, disrupting nutrient digestion and absorption []. Phencarol administration helps to normalize the secretion of these enzymes, supporting proper digestive function [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。